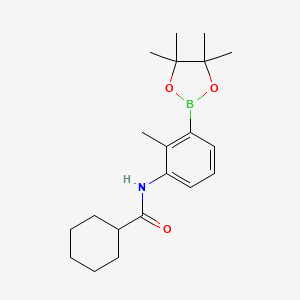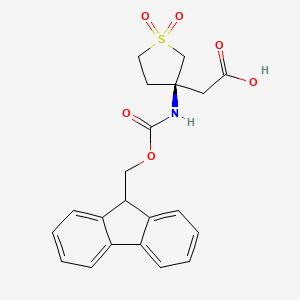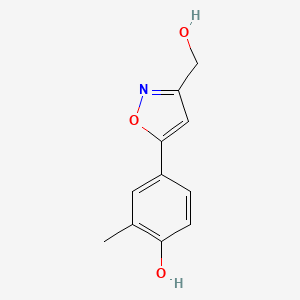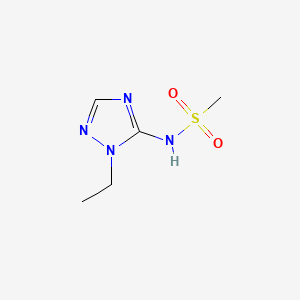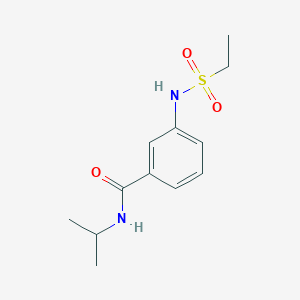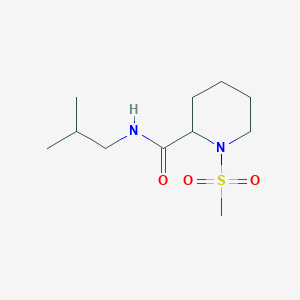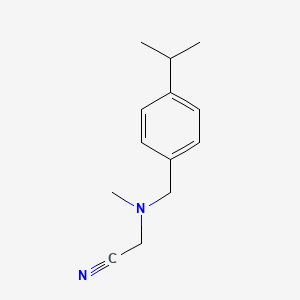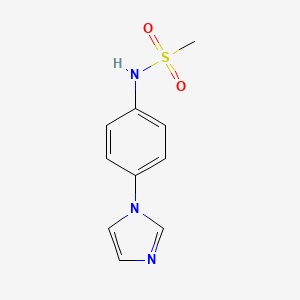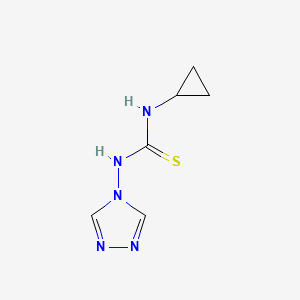
1-cyclopropyl-3-(4H-1,2,4-triazol-4-yl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-cyclopropyl-3-(4H-1,2,4-triazol-4-yl)thiourea is a compound that features a cyclopropyl group, a triazole ring, and a thiourea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-3-(4H-1,2,4-triazol-4-yl)thiourea typically involves the reaction of cyclopropyl isothiocyanate with 4-amino-1,2,4-triazole. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions for several hours. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and implementing continuous flow processes to enhance efficiency and safety.
化学反应分析
Types of Reactions
1-cyclopropyl-3-(4H-1,2,4-triazol-4-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiourea group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alkoxides can react with the thiourea group under mild conditions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted thiourea derivatives.
科学研究应用
1-cyclopropyl-3-(4H-1,2,4-triazol-4-yl)thiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
作用机制
The mechanism of action of 1-cyclopropyl-3-(4H-1,2,4-triazol-4-yl)thiourea involves its interaction with biological targets such as enzymes. The triazole ring can bind to the active site of enzymes, inhibiting their activity. The thiourea group can form hydrogen bonds with amino acid residues, enhancing binding affinity.
相似化合物的比较
Similar Compounds
- 1-cyclopropyl-3-(4H-1,2,4-triazol-3-yl)thiourea
- 1-cyclopropyl-3-(4H-1,2,4-triazol-5-yl)thiourea
- 1-cyclopropyl-3-(4H-1,2,4-triazol-4-yl)urea
Uniqueness
1-cyclopropyl-3-(4H-1,2,4-triazol-4-yl)thiourea is unique due to the specific positioning of the triazole ring and the presence of the thiourea group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
属性
分子式 |
C6H9N5S |
|---|---|
分子量 |
183.24 g/mol |
IUPAC 名称 |
1-cyclopropyl-3-(1,2,4-triazol-4-yl)thiourea |
InChI |
InChI=1S/C6H9N5S/c12-6(9-5-1-2-5)10-11-3-7-8-4-11/h3-5H,1-2H2,(H2,9,10,12) |
InChI 键 |
RZYBNTZEIFWCLL-UHFFFAOYSA-N |
规范 SMILES |
C1CC1NC(=S)NN2C=NN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methyl-N-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonyl)benzenesulfonohydrazide](/img/structure/B14915311.png)
![2,2,8,8-Tetramethyl-2,3,4,8,9,10-hexahydropyrano[2,3-f]chromene-6-carbaldehyde](/img/structure/B14915316.png)
